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Introduction

Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as key
chiral building blocks in the synthesis of a wide array of pharmaceuticals. Notable examples
include antibiotics like ampicillin and cephalexin, as well as antiviral and anticancer agents. The
efficient and stereoselective synthesis of phenylglycine is therefore of significant interest to the
drug development industry. A primary and versatile precursor for phenylglycine is 2-amino-2-
phenylacetonitrile, which can be readily synthesized via the Strecker reaction of
benzaldehyde, ammonia, and cyanide. This document provides detailed application notes and
protocols for the conversion of 2-amino-2-phenylacetonitrile into phenylglycine through both
traditional chemical hydrolysis and modern enzymatic methods.

Methods Overview

Two principal methodologies for the hydrolysis of 2-amino-2-phenylacetonitrile to
phenylglycine are presented:

o Chemical Hydrolysis: This classic approach typically involves the use of strong acids or
bases to hydrolyze the nitrile functionality to a carboxylic acid. While robust and high-
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yielding, this method produces a racemic mixture of D- and L-phenylglycine, necessitating a
subsequent resolution step if a single enantiomer is desired.

o Enzymatic Hydrolysis: This method utilizes nitrilase enzymes to catalyze the hydrolysis of the
nitrile group. A key advantage of this approach is the potential for high enantioselectivity,
allowing for the direct synthesis of optically pure phenylglycine enantiomers from the racemic

aminonitrile. This biotransformation occurs under mild reaction conditions.

Data Presentation
Table 1: Comparison of Chemical vs. Enzymatic

Hydrolysis

Feature

Chemical Hydrolysis
(Acid)

Enzymatic Hydrolysis
(Nitrilase)

Stereoselectivity

None (produces racemic

mixture)

High (can be highly

enantioselective)[1]

Reaction Conditions

Harsh (refluxing strong acid)

Mild (near-neutral pH,

moderate temp.)[2]

Ammonium, residual enzyme

Byproducts Ammonium salts, residual acid ]
(biomass)
o Recrystallization from Biomass removal, ion
Purification ) o
acid/base exchange, crystallization[3]
) ) Variable, can be high (>80%)
Yield Generally high (can be >90%)

[1]

Substrate Scope

Broad

Generally more specific

Environmental Impact

High (strong acids, potential
HCN release)

Low (aqueous media,
biodegradable catalyst)

Table 2: Performance of Various Nitrilases in the
Hydrolysis of rac-2-Amino-2-phenylacetonitrile
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Enantiom
Enzyme . .
Biocataly Temp. . eric
Source | pH Yield (%) Product
. st Form (°C) Excess
Variant
(ee)
Pseudomo
nas
(R)-
fluorescens  Whole cells )
) 40 9.5 up to 81 >95% Phenylglyci
EBC191 (E. coli)
ne[1]
(Ala165Ph
e mutant)
Pseudomo
D-
nas .
) Whole cells 30 7.0 up to 50 > 95% Phenylglyci
aeruginosa
ne[4]
10145
L-
Rhodococc )
Whole cells  N/A N/A 52 97% Phenylglyci
us sp.
ne[5]

Experimental Protocols
Protocol 1: Chemical Synthesis of DL-Phenylglycine via

Acid Hydrolysis

This protocol is adapted from a procedure by Organic Syntheses and describes the hydrolysis

of the aminonitrile intermediate formed in a Strecker synthesis.

Materials:

» 2-Amino-2-phenylacetonitrile hydrochloride solution (as prepared from the Strecker

reaction)

e 6 N Hydrochloric Acid (HCI)

e Deionized Water

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.scielo.br/j/bjce/a/RQPYY6hGsDDHCNLRrqHSmsG/?lang=en
https://www.researchgate.net/publication/244266777_Hydrolysis_of_DL-phenylglycine_nitrile_by_new_bacterial_cultures
https://www.benchchem.com/product/b102233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Activated Carbon (e.g., Norit)

Ammonium Hydroxide (sp. gr. 0.90)

Ethanol (95%)

Ethyl Ether

1 N Sodium Hydroxide (NaOH)

5 N Hydrochloric Acid (HCI)

Procedure:

Hydrolysis: The aqueous solution of 2-amino-2-phenylacetonitrile hydrochloride is placed
in a round-bottomed flask. The solution is refluxed for 2 hours. Caution: This step should be
performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.

Decolorization: After cooling, the hydrolysate is diluted with water. To remove resinous
byproducts, 10 g of activated carbon (Norit) is added to the mixture, which is then filtered
through a Bichner funnel.

Precipitation: The filtrate is transferred to a beaker and stirred. Ammonium hydroxide is
added dropwise until the solution is faintly alkaline to litmus paper. The mixture will become
warm.

Isolation of Crude Product: The mixture is cooled to room temperature to allow for the
crystallization of DL-phenylglycine. The crystals are collected by filtration, washed with water
to remove ammonium chloride, followed by washes with ethyl ether and hot 95% ethanol.
The crude product is then dried.

Purification (Recrystallization): The crude phenylglycine is dissolved in 1 N NaOH. Ethanol is
added, and the solution is filtered. The filtrate is heated to boiling, and 5 N HCl is slowly
added with stirring. The mixture is cooled to room temperature, and the purified
phenylglycine crystals are collected by filtration, washed with ethanol and water, and dried
under vacuum.
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Expected Yield: 33-37% (based on the starting benzaldehyde in the complete Strecker

synthesis).

Protocol 2: Enzymatic Synthesis of (R)-Phenylglycine

This protocol is a representative procedure based on published chemoenzymatic methods.

Materials:

rac-2-Amino-2-phenylacetonitrile

Potassium phosphate buffer (100 mM, pH 7.0) or Ammonium acetate/hydroxide buffer (500
mM, pH 9.5)

Whole-cell biocatalyst (e.g., E. coli overexpressing a nitrilase from Pseudomonas
fluorescens)

Methanol

1 M Hydrochloric Acid (HCI)

Procedure:

Biocatalyst Preparation: The whole-cell biocatalyst is harvested by centrifugation and
resuspended in the reaction buffer to a desired concentration (e.g., to achieve a final OD600
of 5 in the reaction).

Enzymatic Reaction: In a temperature-controlled vessel (e.g., 40°C), dissolve rac-2-amino-
2-phenylacetonitrile in the reaction buffer to the desired substrate concentration (e.g., 10-
100 mM).

Initiation: Add the prepared cell suspension to the substrate solution to initiate the hydrolysis
reaction. The mixture is stirred or shaken for the duration of the reaction.

Monitoring: The reaction progress can be monitored by taking aliquots at different time
intervals. To stop the reaction in the aliquot, add a quenching solution (e.g., methanol/water/1
M HCI). The sample is then centrifuged to remove cells, and the supernatant is analyzed by
HPLC to determine conversion and enantiomeric excess.
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o Work-up and Purification: Once the reaction has reached the desired conversion, the cells
are removed from the bulk reaction mixture by centrifugation or filtration. The supernatant
containing the phenylglycine product can be purified by methods such as ion-exchange
chromatography followed by crystallization.

Characterization of Phenylglycine
The synthesized phenylglycine should be characterized to confirm its identity and purity.
e High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining

the enantiomeric excess of the product from enzymatic synthesis. Achiral HPLC can be used
to monitor the conversion of the starting material.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum of phenylglycine in D20 typically shows a singlet for
the a-proton and multiplets for the aromatic protons of the phenyl group. The expected
chemical shifts are approximately & 5.1 (s, 1H, a-CH) and & 7.4-7.5 (m, 5H, Ar-H).

o Fourier-Transform Infrared (FTIR) Spectroscopy:

o The FTIR spectrum of phenylglycine will show characteristic peaks for the amino acid
functional groups. Key absorptions include a broad band from 2500-3300 cm~* (O-H and
N-H stretching), a peak around 1580-1640 cm~! (asymmetric COO~ stretching), and a
peak around 1400 cm~! (symmetric COO~ stretching).

Visualizations
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Caption: Workflow for Phenylglycine Synthesis.
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Caption: Decision Tree for Synthesis Method Selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Phenylglycine from 2-Amino-2-phenylacetonitrile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b102233#using-2-amino-2-
phenylacetonitrile-as-a-precursor-for-phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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